An In-depth Technical Guide to Halogenated Benzyl Alcohols with a Focus on 2-Bromo-3,6-dichlorobenzyl alcohol Analogs
An In-depth Technical Guide to Halogenated Benzyl Alcohols with a Focus on 2-Bromo-3,6-dichlorobenzyl alcohol Analogs
Disclaimer: Direct experimental data, including a specific CAS number, for 2-Bromo-3,6-dichlorobenzyl alcohol could not be located in the reviewed scientific literature and chemical databases. This suggests that it is not a commonly synthesized or commercially available compound. This guide, therefore, provides a comprehensive overview of the properties, synthesis, and potential applications of closely related halogenated benzyl alcohols to serve as a valuable resource for researchers and professionals in drug development.
Halogenated benzyl alcohols are a class of aromatic compounds that serve as versatile intermediates in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. The presence of halogen substituents on the benzene ring significantly influences the molecule's physicochemical properties, including its reactivity, lipophilicity, and metabolic stability. This technical guide will delve into the characteristics of this class of compounds, drawing on data from structurally similar molecules to infer the expected properties of 2-Bromo-3,6-dichlorobenzyl alcohol.
Physicochemical Properties of Halogenated Benzyl Alcohols
The properties of halogenated benzyl alcohols are dictated by the nature and position of the halogen atoms on the aromatic ring. The following table summarizes the key physicochemical data for several related isomers.
| Property | 2-Bromobenzyl alcohol | 3-Bromo-2,5-dichlorobenzyl alcohol | 2,6-Dichlorobenzyl alcohol | 2,4-Dichlorobenzyl alcohol |
| CAS Number | 18982-54-2[1] | 1805119-74-7[2] | 15258-73-8[3] | 1777-82-8[4] |
| Molecular Formula | C₇H₇BrO[1] | C₇H₅BrCl₂O | C₇H₆Cl₂O[3] | C₇H₆Cl₂O[4] |
| Molecular Weight | 187.03 g/mol [1] | 255.92 g/mol [2] | 177.03 g/mol [3] | 177.02 g/mol [4] |
| Appearance | Beige crystals | - | - | White crystalline solid[5] |
| Melting Point | 78 - 82 °C | - | - | 55-58 °C |
| Boiling Point | - | - | - | ~268 °C |
| Solubility | - | - | - | - |
Experimental Protocols: Synthesis of Halogenated Benzyl Alcohols
The synthesis of halogenated benzyl alcohols can be achieved through various methods, primarily involving the reduction of the corresponding benzoic acid or benzaldehyde, or the hydrolysis of the corresponding benzyl halide.
1. Reduction of Halogenated Benzoic Acids
A common method for the synthesis of substituted benzyl alcohols is the reduction of the corresponding benzoic acid.
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Reactants: A halogenated benzoic acid (e.g., 2-Bromo-5-methyl benzoic acid) and a reducing agent such as Lithium Aluminum Hydride (LiAlH₄).[6]
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Procedure:
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The halogenated benzoic acid is gradually added to a solution of LiAlH₄ in an anhydrous solvent like Tetrahydrofuran (THF) at a reduced temperature (e.g., 0 °C) under an inert atmosphere (e.g., Argon).[6]
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The reaction mixture is then stirred for an extended period at room temperature to ensure complete reduction.[6]
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Following the reaction, the excess reducing agent is quenched, and the product is worked up through filtration and concentration under reduced pressure.[6]
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Purification of the resulting benzyl alcohol is typically performed using silica gel column chromatography.[6]
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2. Hydrolysis of Halogenated Benzyl Halides
Another prevalent synthetic route is the hydrolysis of a corresponding benzyl halide.
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Reactants: A halogenated benzyl chloride (e.g., 2,6-dichlorobenzyl chloride) and a hydrolyzing agent. A two-step process involving an acetate intermediate is often employed to improve yield and reduce side products.[7]
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Procedure:
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Acetate Formation: The halogenated benzyl chloride is reacted with an acetate-forming agent, such as anhydrous sodium acetate, often in the presence of a phase transfer catalyst like a quaternary ammonium salt. This reaction is typically carried out at an elevated temperature.[7]
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Hydrolysis: The resulting benzyl acetate is then hydrolyzed to the corresponding benzyl alcohol. This can be achieved by adding an aqueous solution of a base, such as sodium hydroxide, and heating the mixture.
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Purification: The final product, the halogenated benzyl alcohol, can be isolated and purified by standard techniques such as distillation or recrystallization.
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General Synthesis Workflow
The following diagram illustrates a generalized workflow for the synthesis of halogenated benzyl alcohols.
References
- 1. 2-Bromobenzyl alcohol | C7H7BrO | CID 72850 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-2,5-dichlorobenzyl alcohol | 1805119-74-7 | Benchchem [benchchem.com]
- 3. 2,6-Dichlorobenzyl alcohol 99 15258-73-8 [sigmaaldrich.com]
- 4. 2,4-Dichlorobenzyl alcohol - Wikipedia [en.wikipedia.org]
- 5. 2,4-Dichlorobenzyl alcohol | C7H6Cl2O | CID 15684 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. EP0272674A2 - Process for producing 2,6-dichlorobenzyl alcohol - Google Patents [patents.google.com]
